molecular formula C11H12N2 B12878338 (4-(1H-Pyrrol-2-yl)phenyl)methanamine

(4-(1H-Pyrrol-2-yl)phenyl)methanamine

Cat. No.: B12878338
M. Wt: 172.23 g/mol
InChI Key: QHDKJMICNWVUAM-UHFFFAOYSA-N
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Description

(4-(1H-Pyrrol-2-yl)phenyl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with the molecular formula C11H11N3O2 . This compound features a benzylamine group linked to a nitro-substituted pyrrole ring, a structural motif known to be a critical pharmacophore in the development of novel therapeutic agents. Compounds within this class have demonstrated potent and selective activity against various biological targets. Specifically, pyrrole-containing methanamine derivatives have been identified as a novel class of Potassium-competitive Acid Blockers (P-CABs) . These inhibitors act on the gastric H+,K+-ATPase in a K+-competitive and reversible manner, showing potential for the treatment of acid-related diseases like gastroesophageal reflux disease (GERD) with a potentially faster onset of action and less variability than traditional proton pump inhibitors . Furthermore, structurally similar 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines have been designed, synthesized, and evaluated as potent Serotonin Reuptake Transporter (SERT) inhibitors, showing promising in vivo antidepressant activity . The this compound scaffold therefore serves as a versatile building block in drug discovery. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices for handling chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

[4-(1H-pyrrol-2-yl)phenyl]methanamine

InChI

InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,13H,8,12H2

InChI Key

QHDKJMICNWVUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

Synthetic Methodologies for the Construction of 4 1h Pyrrol 2 Yl Phenyl Methanamine

Strategic Approaches to the (1H-Pyrrol-2-yl)phenyl Moiety

The central challenge in synthesizing the core structure lies in the regioselective formation of the C-C bond between the C2 position of the pyrrole (B145914) ring and the C4 position of the phenyl ring. Several strategies can be employed to achieve this, including direct functionalization of pre-formed pyrroles, building the pyrrole ring onto an existing aryl precursor, and modern cross-coupling reactions.

Direct Functionalization of Pyrrole Derivatives for Aryl Coupling

Direct C-H arylation of pyrrole is an attractive and atom-economical approach. This method involves the direct coupling of a C-H bond on the pyrrole ring with an aryl halide. To achieve the desired regioselectivity for the C2 position, the pyrrole nitrogen is often protected with a suitable group, such as an acyl group. Palladium catalysis is commonly employed for this transformation. For instance, the C2-arylation of N-acyl pyrroles with aryl halides can be achieved using a catalyst system like Pd(PPh₃)₄ in combination with a silver(I) carbonate base. This approach provides a direct route to 2-arylpyrroles with good substrate tolerance.

Formation of the Pyrrole Ring with Pre-existing Aryl Substitution (e.g., Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classical and highly effective method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. semanticscholar.orgnih.gov In the context of synthesizing the (1H-pyrrol-2-yl)phenyl moiety, this would involve a 1,4-dicarbonyl compound that already contains the desired aryl group at the appropriate position. The reaction proceeds typically under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. nih.gov The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. nih.gov This method is versatile, allowing for a wide range of substituents on both the dicarbonyl compound and the amine. semanticscholar.org

ReactantsConditionsProductReference
1,4-Dicarbonyl compound, Primary amine/AmmoniaNeutral or weakly acidicSubstituted pyrrole semanticscholar.orgnih.gov

Coupling Strategies for Pyrrole-Aryl C-C Bond Formation

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile strategy for the formation of the pyrrole-aryl C-C bond. This reaction typically involves the coupling of a pyrrole derivative, such as an N-protected 2-bromopyrrole, with an arylboronic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of (4-(1H-Pyrrol-2-yl)phenyl)methanamine precursors, a suitable coupling partner would be (4-formylphenyl)boronic acid or (4-cyanophenyl)boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields. For example, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for such couplings.

Pyrrole DerivativeArylboronic AcidCatalystBaseProduct
N-Boc-2-bromopyrrole(4-formylphenyl)boronic acidPd(dppf)Cl₂K₂CO₃N-Boc-2-(4-formylphenyl)pyrrole
N-Boc-2-bromopyrrole(4-cyanophenyl)boronic acidPd(dppf)Cl₂K₂CO₃N-Boc-2-(4-cyanophenyl)pyrrole

Introduction of the Methanamine Functional Group

Once the (1H-pyrrol-2-yl)phenyl scaffold is in place with a suitable precursor functional group at the 4-position of the phenyl ring, the final step is the introduction of the methanamine group. The two most common precursors for this transformation are an aldehyde (formyl group) or a nitrile (cyano group).

Reductive Amination of Aldehyde Precursors

Reductive amination is a widely used and efficient method for converting aldehydes into primary amines. This two-step, often one-pot, process involves the initial reaction of the aldehyde, 4-(1H-pyrrol-2-yl)benzaldehyde, with an amine source, typically ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation.

Common reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent.

Sodium cyanoborohydride (NaBH₃CN) : Particularly effective as it is more selective for the reduction of the protonated imine over the starting aldehyde.

Catalytic Hydrogenation : Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel.

Aldehyde PrecursorAmine SourceReducing AgentProduct
4-(1H-Pyrrol-2-yl)benzaldehydeAmmoniaNaBH₃CNThis compound
4-(1H-Pyrrol-2-yl)benzaldehydeAmmoniaH₂/Raney NiThis compound

Nitrile Reduction Pathways to Primary Amines

The reduction of a nitrile group offers another direct route to the primary amine. The precursor, 4-(1H-pyrrol-2-yl)benzonitrile, can be reduced to this compound using several powerful reducing agents.

Common methods for nitrile reduction include:

Catalytic Hydrogenation : This is a common and effective method, often employing catalysts like Raney Nickel under a hydrogen atmosphere. The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields.

Metal Hydride Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107).

Multi-Component Reaction Strategies for Analogous Pyrrole-Phenyl-Methanamine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular scaffolds, such as those analogous to this compound. nih.gov These reactions combine three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants. nih.gov This strategy is advantageous for creating diverse chemical libraries with reduced synthetic steps and waste generation. nih.govfrontiersin.org

One prominent MCR for synthesizing pyrrole derivatives is the Van Leusen pyrrole synthesis . This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.govnih.govresearchgate.net The versatility of this method lies in its operational simplicity, the ready availability of starting materials, and the broad range of compatible substrates. nih.govnih.gov By using α,β-unsaturated compounds (like chalcones) as the electron-deficient component, multi-substituted pyrroles can be generated. nih.govmdpi.com The reaction proceeds via the formation of a carbanion from TosMIC under basic conditions, which then attacks the alkene, followed by an intramolecular cycloaddition and elimination of the tosyl group to yield the pyrrole ring. nih.gov

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR) . This reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide adduct. frontiersin.orgwikipedia.org The Ugi reaction is known for its high atom economy, mild reaction conditions, and the ability to generate significant molecular diversity from a wide variety of starting components. frontiersin.orgresearchgate.net While the direct product is not a pyrrole, the functional groups incorporated into the Ugi adduct provide handles for subsequent post-Ugi transformations. frontiersin.orgresearchgate.net For instance, careful selection of starting materials can lead to intermediates that undergo acid-mediated deprotection and cyclization to form various nitrogen-containing heterocycles, including pyrrole-fused structures. frontiersin.orgresearchgate.net

Interactive Data Table: Comparison of Multi-Component Reactions for Pyrrole Synthesis
Reaction NameKey ReactantsCore MechanismAdvantages
Van Leusen Pyrrole Synthesis Tosylmethyl isocyanide (TosMIC), electron-deficient alkene, base[3+2] CycloadditionOperationally simple, readily available starting materials, broad substrate scope nih.govnih.govresearchgate.net
Ugi Four-Component Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic AcidCondensation to α-acylamino carboxamideHigh atom economy, mild conditions, high diversity, suitable for post-reaction modifications frontiersin.orgwikipedia.orgresearchgate.net

Catalytic Systems and Reaction Conditions in Synthetic Protocols

The synthesis of pyrrole rings, a core component of the target molecule, is frequently achieved through the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govalfa-chemistry.comsemanticscholar.org The efficiency of this reaction is heavily dependent on the catalytic system employed. Both Brønsted and Lewis acids are commonly used to catalyze this transformation. alfa-chemistry.comsemanticscholar.org

Brønsted acid catalysts such as acetic acid, p-toluenesulfonic acid, and sulfamic acid have been traditionally used. mdpi.com More recently, solid acid catalysts like saccharin, tungstate sulfuric acid, and silica sulfuric acid have been employed, often under solvent-free conditions, which simplifies the workup procedure and enhances the reaction's green profile. rgmcet.edu.in

Lewis acid catalysts are also highly effective. A wide array of metal-based catalysts, including those based on iron, copper, zinc, scandium, and bismuth, have been reported. mdpi.comuctm.eduorganic-chemistry.orgresearchgate.net For instance, iron(III) chloride has been used to catalyze the Paal-Knorr condensation in water, allowing for mild reaction conditions. organic-chemistry.org Scandium(III) triflate (Sc(OTf)₃) has shown high efficiency at low catalyst loading (1 mol%) under solvent-free conditions. researchgate.net The choice of catalyst can influence reaction times and yields significantly. beilstein-journals.org

Heterogeneous catalysts are gaining prominence due to their ease of separation and reusability. rgmcet.edu.innih.gov Examples include clays like montmorillonite KSF, metal chlorides deposited on supports, and magnetically separable nanoparticles. mdpi.comrgmcet.edu.in These systems often allow for milder reaction conditions and contribute to more sustainable synthetic processes. mdpi.comnih.gov

Reaction conditions are tailored to the specific catalyst and substrates. While traditional methods often required harsh conditions like prolonged reflux in acid, modern protocols frequently utilize milder temperatures, sometimes even room temperature. alfa-chemistry.com Solvents can range from traditional organic solvents like dichloromethane to greener alternatives like water or ethanol, and in many cases, reactions can be performed under solvent-free conditions. rgmcet.edu.inorganic-chemistry.orgbeilstein-journals.org Microwave irradiation has also been employed to dramatically reduce reaction times compared to conventional heating.

Interactive Data Table: Catalytic Systems for Paal-Knorr Pyrrole Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantages
Brønsted Acids Acetic acid, p-TsOH, Saccharin, Silica sulfuric acidReflux or solvent-free, room temp to elevated tempReadily available, effective mdpi.comrgmcet.edu.in
Lewis Acids FeCl₃, Sc(OTf)₃, Bi(NO₃)₃, Zn(OTf)₂Water, solvent-free, mild to elevated tempHigh efficiency, mild conditions, good functional group tolerance organic-chemistry.orgresearchgate.netbeilstein-journals.org
Heterogeneous Catalysts Montmorillonite clays, γ-Fe₂O₃@SiO₂-Sb-IL, AluminaDichloromethane, water, solvent-freeReusable, easy separation, environmentally benign mdpi.combeilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yields in Synthetic Routes

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of synthetic routes leading to pyrrole-containing amines. For the widely used Paal-Knorr synthesis, key parameters for optimization include the choice and amount of catalyst, solvent, temperature, and reaction time. researchgate.net

The selection of the catalyst is a primary consideration. Studies have shown that switching from traditional Brønsted acids to Lewis acids like Sc(OTf)₃ or metal chlorides can lead to excellent yields under milder conditions. researchgate.netbeilstein-journals.org For example, using 3 mol% of Sc(OTf)₃ in 1,4-dioxane at 100 °C was identified as an optimal condition for synthesizing certain N-substituted pyrroles. beilstein-journals.org Similarly, 5 mol% of Zn(OTf)₂ at 70 °C has been used effectively. beilstein-journals.org The catalyst loading is also a critical factor; for instance, with citric acid in mechanochemical synthesis, 1 mol% was found to give the best results. lucp.net

Solvent choice significantly impacts reaction outcomes. While traditional organic solvents are effective, a shift towards greener solvents like water or conducting reactions under solvent-free conditions has been a major focus of optimization. rgmcet.edu.inorganic-chemistry.orgrsc.org Aqueous media can sometimes improve yields due to hydrophobic interactions of the reactants. thieme-connect.com Solvent-free protocols, often combined with solid acid catalysts or mechanochemical activation, can lead to high yields in very short reaction times, simplifying product isolation. rgmcet.edu.inresearchgate.net

Temperature and reaction time are interdependent variables. The application of microwave irradiation or high-speed ball milling can drastically reduce reaction times from hours to minutes while maintaining high yields. researchgate.net For instance, a solvent-free synthesis of N-substituted pyrroles using silica sulfuric acid was achieved in just 3 minutes with a 98% yield. rgmcet.edu.in Optimization often involves screening various combinations of these parameters to find the most efficient and sustainable protocol for a specific substrate. beilstein-journals.orgresearchgate.net

Interactive Data Table: Examples of Optimized Reaction Conditions for Pyrrole Synthesis
ReactionCatalystSolventTemperature/MethodTimeYield
Paal-KnorrSc(OTf)₃ (1 mol%)Solvent-freeMild conditions-89–98% researchgate.net
Paal-KnorrZn(OTf)₂ (5 mol%)-70 °C8 h15–94% beilstein-journals.org
Paal-KnorrCitric Acid (1 mol%)Solvent-freeBall Milling (30 Hz)15 minGood conversion lucp.net
Paal-KnorrSilica Sulfuric AcidSolvent-freeRoom Temperature3 min98% rgmcet.edu.in
Paal-KnorrNoneNoneStirring at Room Temp-Excellent rsc.org

Green Chemistry Approaches in the Synthesis of Pyrrole-Containing Amines

Green chemistry principles are increasingly being integrated into the synthesis of pyrrole-containing amines to minimize environmental impact. lucp.netbenthamdirect.com These approaches focus on using environmentally benign solvents, developing solvent-free reaction conditions, utilizing reusable catalysts, and employing energy-efficient activation methods. semanticscholar.orglucp.netbenthamdirect.com

A key strategy is the replacement of volatile and toxic organic solvents. Water has emerged as a viable green solvent for reactions like the Paal-Knorr synthesis, often leading to high yields and simplified product isolation. organic-chemistry.orgthieme-connect.com Another powerful approach is the elimination of solvents altogether. lucp.net Solvent-free reactions, catalyzed by solid acids or conducted through mechanochemical activation (ball milling), have proven highly effective for pyrrole synthesis. rgmcet.edu.inlucp.netresearchgate.net These methods reduce waste and are often more energy-efficient. lucp.net

The development of sustainable catalytic systems is another cornerstone of green pyrrole synthesis. This includes the use of heterogeneous catalysts that can be easily recovered and reused, such as clays, zeolites, or magnetic nanoparticles. rgmcet.edu.innih.gov Biosourced organic acids, like citric acid, have also been successfully employed as non-toxic, renewable catalysts. lucp.netresearchgate.net Furthermore, biocatalysis, using enzymes such as lipase, presents an environmentally friendly option, often operating under mild conditions in green solvents like ethanol. nih.govmdpi.com

Energy-efficient techniques like microwave and ultrasound irradiation are also employed to promote reactions. lucp.netbenthamdirect.com These methods can significantly shorten reaction times and improve yields compared to conventional heating. benthamdirect.com The direct synthesis of amines from renewable resources, such as the reductive amination of carboxylic acids derived from biomass, represents a frontier in sustainable chemistry, aiming to replace petrochemical-based routes. researchgate.netrsc.orgacs.org For example, catalytic systems using ruthenium-tungsten bimetallic catalysts have been developed for the one-pot reductive amination of carboxylic acids to primary amines using only H₂ and NH₃. researchgate.net

Interactive Data Table: Green Chemistry Strategies in Pyrrole & Amine Synthesis
Green StrategySpecific MethodExample ApplicationKey Benefits
Alternative Solvents Using water as a solventPaal-Knorr synthesis catalyzed by FeCl₃ in H₂ONon-toxic, readily available, simple workup organic-chemistry.org
Solvent-Free Conditions Mechanochemical activation (ball milling) with a biosourced catalyst (citric acid)Paal-Knorr synthesis of N-substituted pyrrolesReduced waste, short reaction times, high efficiency lucp.netresearchgate.net
Sustainable Catalysis Use of reusable heterogeneous catalystsMagnetic nanoparticle-supported catalysts for pyrrole synthesisEasy catalyst recovery and reuse, reduced waste rgmcet.edu.in
Biocatalysis Lipase-catalyzed synthesisSynthesis of pyrrole disulfides in ethanolEnvironmentally friendly, mild conditions, high yields mdpi.com
Renewable Feedstocks Reductive amination of carboxylic acidsOne-pot conversion to primary amines using Ru-W catalystsUtilizes bio-based materials, sustainable researchgate.net

Reactivity and Derivatization Strategies for 4 1h Pyrrol 2 Yl Phenyl Methanamine

Chemical Transformations at the Methanamine Functionality

The primary aliphatic amine of (4-(1H-Pyrrol-2-yl)phenyl)methanamine is a key site for chemical modification due to the nucleophilicity of the nitrogen atom. This functionality allows for the construction of various new bonds and the introduction of diverse structural motifs.

Formation of Schiff Bases (Imines) and Related Imine Chemistry

The primary amine group readily undergoes condensation reactions with active carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. psu.edu This reaction is typically carried out by mixing the amine and the carbonyl compound, often in an alcoholic solvent like methanol (B129727) or ethanol, and may proceed at room temperature or require reflux. nih.gov The formation of the characteristic azomethine (-CH=N-) group is a versatile method for creating new C-N bonds. psu.edu

The general synthesis involves the reaction of this compound with a selected aldehyde or ketone. researchgate.netderpharmachemica.com The resulting imine products can be valuable intermediates or final compounds in their own right, with applications in coordination chemistry and materials science. researchgate.net The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC), and the final products are often purified by recrystallization. psu.edu

Below is a table showing representative examples of Schiff base formation starting from a primary amine.

Amine ReactantCarbonyl ReactantProduct (Schiff Base)
This compoundBenzaldehyde(E)-N-benzylidene-1-(4-(1H-pyrrol-2-yl)phenyl)methanamine
This compoundSalicylaldehyde2-(((4-(1H-pyrrol-2-yl)benzyl)imino)methyl)phenol
This compoundAcetoneN-isopropylidene-1-(4-(1H-pyrrol-2-yl)phenyl)methanamine

Nucleophilic Reactivity and Amidation Reactions

The lone pair of electrons on the nitrogen atom of the methanamine group confers significant nucleophilic character, enabling it to react with a variety of electrophiles. A prominent example is its reaction with carboxylic acid derivatives (such as acyl chlorides, anhydrides, or esters) to form amides.

Amide bond formation, or amidation, is a robust and widely used transformation. Direct reaction with a carboxylic acid typically requires activating agents to facilitate the coupling. Common coupling systems include the use of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). acs.org These reagents convert the carboxylic acid into a more reactive species, which is then readily attacked by the amine. This strategy is frequently employed in the synthesis of complex molecules with high efficiency. acs.org

Reactions Involving the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and allowing for functionalization at both its carbon and nitrogen atoms.

Electrophilic Substitution Patterns on the Pyrrole Ring

Pyrrole is known to undergo electrophilic aromatic substitution more readily than benzene (B151609), often requiring only mild reagents and conditions. pearson.com The high reactivity is due to the nitrogen atom's ability to donate its lone pair of electrons into the ring, thereby increasing the electron density of the aromatic system. pearson.com Substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. youtube.comyoutube.com

In this compound, the C2 position is already occupied by the phenyl group. Therefore, electrophilic substitution would be directed to the remaining positions on the pyrrole ring. The next most favorable position for attack is typically the C5 position, which is also alpha to the nitrogen. The C3 and C4 positions are generally less reactive towards electrophiles. The presence of the bulky phenyl group at C2 may also sterically hinder substitution at the C3 position.

N-Alkylation and N-Functionalization of the 1H-Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring can be deprotonated by a suitable base to form a pyrrolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, most commonly alkyl halides, in a process known as N-alkylation. organic-chemistry.org This reaction provides a straightforward method for introducing alkyl, benzyl, or other groups onto the pyrrole nitrogen. nih.gov

Commonly used bases include sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or potassium carbonate (K2CO3). organic-chemistry.orgresearchgate.net More specialized conditions, such as using potassium superoxide (B77818) with a crown ether under ultrasound irradiation, have also been shown to effectively promote the N-alkylation of pyrrole. nih.gov Besides alkyl halides, other electrophiles like sulfonyl chlorides and benzoyl chloride can be used to install different functional groups on the nitrogen, leading to N-sulfonylated or N-acylated pyrroles, respectively. organic-chemistry.orgmdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 1h Pyrrol 2 Yl Phenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a cornerstone technique for determining the precise structure of (4-(1H-Pyrrol-2-yl)phenyl)methanamine in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete map of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus, with the aromatic rings and electron-withdrawing/donating groups causing characteristic upfield or downfield shifts.

Proton (¹H) NMR: The ¹H NMR spectrum will display signals for the pyrrole (B145914) ring protons, the phenyl ring protons, the methylene (-CH₂-) protons, the primary amine (-NH₂) protons, and the pyrrole N-H proton. The pyrrole protons typically appear as multiplets in the aromatic region, with their exact chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the phenyl substituent. semanticscholar.org The protons on the phenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the amine group will present a singlet, while the amine protons themselves may appear as a broad singlet. The N-H proton of the pyrrole ring is also expected to be a broad singlet at a downfield chemical shift. researchgate.net

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the pyrrole ring, phenyl ring, and the methylene group will give rise to a distinct signal. The chemical shifts of the pyrrole carbons are characteristic of an electron-rich aromatic system. The phenyl carbons will show four distinct signals due to the symmetry of the 1,4-substitution pattern. The methylene carbon will appear in the aliphatic region of the spectrum. acgpubs.orgnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrrole N-H8.0 - 9.0 (broad s)-
Pyrrole H-3, H-4, H-56.0 - 7.0 (m)105 - 125
Phenyl H (ortho to pyrrole)7.3 - 7.6 (d)125 - 130
Phenyl H (ortho to CH₂NH₂)7.2 - 7.4 (d)128 - 132
Methylene (-CH₂-)3.8 - 4.0 (s)40 - 50
Amine (-NH₂)1.5 - 2.5 (broad s)-
Pyrrole C-2-130 - 140
Phenyl C (ipso, attached to pyrrole)-135 - 145
Phenyl C (ipso, attached to CH₂NH₂)-140 - 150

Note: Predicted values are based on data from analogous substituted phenylpyrrole derivatives. acgpubs.orgnih.govrsc.orgnih.gov Actual values may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyrrole ring and on the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the link between the pyrrole ring and the phenyl ring, and the phenyl ring to the methanamine group.

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural assignment of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are particularly effective for identifying functional groups and studying non-covalent interactions. nih.gov

The IR and Raman spectra of this compound will exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Stretching: The pyrrole N-H and the amine N-H groups will give rise to characteristic stretching vibrations. The pyrrole N-H stretch typically appears as a sharp band around 3400-3300 cm⁻¹. The primary amine (-NH₂) group will show two bands in the same region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole and phenyl rings are expected above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) group will appear just below 3000 cm⁻¹.

C=C and C-N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region. C-N stretching vibrations are typically found in the 1350-1000 cm⁻¹ range.

N-H Bending: The bending vibration of the amine group (scissoring) is expected around 1650-1580 cm⁻¹.

Interactive Data Table: Characteristic IR and Raman Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amine, Asymmetric)3400 - 3300Medium
N-H Stretch (Amine, Symmetric)3350 - 3250Medium
N-H Stretch (Pyrrole)3400 - 3300Medium-Sharp
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium
N-H Bend (Amine)1650 - 1580Medium-Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-N Stretch1350 - 1000Medium

Note: These are typical ranges and can be influenced by the molecular environment and interactions. researchgate.netresearchgate.net

The precise positions and shapes of the vibrational bands can provide insights into the molecular environment. For this compound, hydrogen bonding is a significant intermolecular interaction. The N-H groups of both the pyrrole and the amine can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

The formation of intermolecular hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network in the solid state or in concentrated solutions.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure and conjugation within the molecule.

The chromophore in this compound consists of the conjugated π-system of the pyrrole and phenyl rings. This extended conjugation is expected to result in strong absorption bands in the UV region. The primary electronic transitions observed will be π → π* transitions.

Based on data for 2-phenylpyrrole, strong absorption maxima are expected. nist.gov The presence of the aminomethyl group (-CH₂NH₂) on the phenyl ring may act as an auxochrome. The lone pair of electrons on the amine nitrogen can interact with the π-system, potentially causing a slight bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted 2-phenylpyrrole. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima

Transition Expected λ_max (nm) Solvent
π → π*250 - 290Ethanol/Methanol (B129727)

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. researchgate.netresearchgate.net

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the precise molecular mass and elucidating the fragmentation pathways of organic molecules, including pyrrole derivatives. For a compound like this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The expected molecular formula is C₁₁H₁₂N₂.

The fragmentation of 2-substituted pyrrole derivatives under mass spectrometric analysis is significantly influenced by the nature of the side-chain substituents. nih.gov For compounds bearing aromatic groups, typical fragmentation pathways involve the loss of small molecules such as water (H₂O), aldehydes, or even the pyrrole moiety itself from the protonated molecular ion ([M+H]⁺). nih.gov

In the case of this compound, the fragmentation would likely be initiated by the ionization of the lone pair of electrons on the nitrogen atom of the methanamine group. Plausible fragmentation pathways would include:

Loss of ammonia (NH₃): Cleavage of the C-N bond in the methanamine group could lead to the loss of an ammonia molecule, resulting in a stable benzyl-type carbocation.

Formation of a tropylium ion: Rearrangement of the phenyl ring upon fragmentation is a common pathway, leading to the formation of a stable tropylium ion.

Cleavage of the pyrrole ring: The pyrrole ring itself can undergo fragmentation, although this is generally less favorable than the loss of the side chain.

The precise fragmentation pattern would be determined by the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and the energy applied. A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to definitively establish the fragmentation pathways. While a specific mass spectrum for the title compound is not available, the table below shows mass spectrometry data for a related compound, illustrating the type of data obtained.

Table 1: Illustrative Mass Spectrometry Data for a Related Pyrrole Derivative (Data for (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone)

Fragment m/z (relative intensity, %)
[M]+ 217 (100)
[M-CH₃]+ 202 (83.7)
[M-H]+ 216 (60.0)
[C₇H₇O]+ 126 (55.3)
[M-CO]+ 196 (36.9)
[C₇H₇]+ 91 (26.7)
[M-C₂H₃O]+ 182 (19.1)

This data is presented for illustrative purposes and does not represent the actual fragmentation of this compound.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

For instance, the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone reveals that the pyrrole and benzene rings are planar. nih.gov However, the two rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov A similar non-planar conformation would be expected for this compound.

The analysis of a crystal structure provides a wealth of data on the geometric parameters of the molecule. The table below presents typical crystallographic data for a related pyrrole-phenyl derivative, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. nih.gov These values are expected to be comparable to those of this compound.

Table 2: Selected Crystallographic Data for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone nih.gov

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 3.8957 (2)
b (Å) 10.7053 (5)
c (Å) 11.1421 (6)
α (°) 99.167 (4)
β (°) 95.951 (4)
γ (°) 98.699 (4)
Volume (ų) 449.56 (4)
Z 2

| Dihedral Angle (pyrrole-benzene) | 49.16 (6)° |

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, the presence of the N-H groups in both the pyrrole ring and the methanamine side chain allows for the formation of hydrogen bonds. These hydrogen bonds are expected to play a crucial role in the supramolecular assembly of the molecules in the solid state.

In the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, adjacent molecules are linked by pairs of N—H···O hydrogen bonds, forming inversion dimers. nih.gov For this compound, a variety of hydrogen bonding motifs are possible, including:

N-H···N interactions: The pyrrole N-H group of one molecule could form a hydrogen bond with the nitrogen atom of the methanamine group of an adjacent molecule.

N-H···π interactions: The N-H groups could also interact with the π-electron clouds of the pyrrole or phenyl rings.

These interactions would lead to the formation of one-, two-, or three-dimensional supramolecular architectures. The specific packing arrangement would depend on the interplay of these various intermolecular forces, as well as steric factors. The study of these supramolecular assemblies is crucial for understanding the physical properties of the material, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 4 1h Pyrrol 2 Yl Phenyl Methanamine

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is used to determine the ground-state electronic energy and density, from which a wide range of molecular properties can be derived. For a molecule like (4-(1H-Pyrrol-2-yl)phenyl)methanamine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic signatures. Similar quantum-mechanical calculations have been successfully applied to investigate related cyanophenylpyrrole derivatives, demonstrating the utility of this approach for understanding charge transfer and photophysical properties. researchgate.net

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The molecule possesses several rotatable bonds, particularly between the phenyl and pyrrole (B145914) rings and around the aminomethyl group. This flexibility gives rise to different conformers (spatial arrangements of the atoms). A thorough investigation involves mapping the conformational energy landscape to identify the global minimum energy structure as well as other low-energy local minima. This is often done by systematically rotating key dihedral angles and performing geometry optimizations at each step. The resulting energy profile reveals the relative stability of different conformers and the energy barriers for interconversion between them. Computational studies on related compounds have successfully provided details on complex formation and conformational stability at the molecular level. researchgate.net

Interactive Data Table: Illustrative Optimized Geometric Parameters

This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are placeholders and represent the expected parameters for the lowest energy conformer of this compound.

ParameterBond/AngleCalculated Value (Placeholder)
Bond LengthC(phenyl)-C(pyrrole)1.48 Å
Bond LengthC(phenyl)-C(methanamine)1.51 Å
Bond LengthC(methanamine)-N1.47 Å
Bond AngleC(pyrrole)-C(phenyl)-C(methanamine)121.0°
Dihedral AngleN(pyrrole)-C-C-C(phenyl)35.0°

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. A small gap suggests that the molecule is more reactive and can be easily excited to a higher energy state.

To investigate electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. researchgate.net TD-DFT calculations can predict the excitation energies (wavelengths) and oscillator strengths (intensities) of electronic transitions from the ground state to various excited states. For this compound, this analysis would reveal the nature of its electronic absorption spectrum, identifying key transitions such as π-π* transitions within the aromatic rings.

Interactive Data Table: Illustrative FMO and TD-DFT Data

This table shows representative data that would be obtained from FMO and TD-DFT calculations on this compound.

ParameterCalculated Value (Placeholder)Description
HOMO Energy-5.8 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability
λmax (TD-DFT)285 nmWavelength of maximum absorption
Oscillator Strength (f)0.85Intensity of the main electronic transition
Excitation Natureπ -> π*Type of electronic transition

A powerful application of DFT is the simulation of various spectroscopic data. These theoretical spectra can be compared with experimental results to validate the computed structure and electronic properties.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectrum serves as a powerful tool for structural elucidation and for assigning peaks in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum helps in identifying the characteristic vibrational modes of the functional groups present in this compound, such as N-H stretches from the pyrrole and amine groups, and C-H and C=C vibrations from the aromatic rings.

UV-Vis Spectroscopy: As mentioned, TD-DFT calculations provide a theoretical UV-Vis spectrum, predicting the wavelengths and intensities of electronic absorptions. This is invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule.

Quantum Chemical Calculations for Aromaticity and Electron Delocalization

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Both the phenyl and pyrrole rings in this compound are aromatic. Quantum chemical methods can quantify the degree of aromaticity and map the electron delocalization.

Methods such as Nucleus-Independent Chemical Shift (NICS) are commonly used. NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is a hallmark of aromaticity, indicating a diatropic ring current. Another approach is the analysis of electron density and molecular orbitals to visualize the delocalized π-system that spans both the phenyl and pyrrole moieties.

Theoretical Studies on Reaction Mechanisms and Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as electrophilic substitution on the aromatic rings or reactions involving the primary amine group.

These studies involve mapping the potential energy surface (PES) of a reaction. Key steps include:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. It is located using specialized algorithms that search for a saddle point on the PES.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier, which is crucial for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Through these calculations, chemists can gain a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

Future Research Directions and Perspectives in 4 1h Pyrrol 2 Yl Phenyl Methanamine Chemistry

Development of Stereoselective Synthetic Methodologies

The biological activity of chiral amines is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective stereoselective synthetic methods for producing enantiomerically pure (4-(1H-Pyrrol-2-yl)phenyl)methanamine is a critical area for future research. Chiral amines are essential building blocks in the synthesis of a vast number of pharmaceuticals and other biologically active molecules. nih.govnih.gov The primary route to chiral this compound would involve the asymmetric reduction of the corresponding prochiral ketone, (4-(1H-pyrrol-2-yl)phenyl)methanone, or the related imine.

Future efforts should focus on adapting and optimizing existing asymmetric hydrogenation technologies, which have proven to be powerful strategies for creating optically active amines with high atom economy. acs.org This includes the exploration of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with a diverse array of chiral ligands. ajchem-b.com For instance, ruthenium catalysts bearing chiral diamine ligands, such as the Noyori-type catalysts, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. ajchem-b.comnih.gov Similarly, iridium complexes with chiral ligands have demonstrated high efficiency in the hydrogenation of various ketones and imines. ajchem-b.com The development of novel chiral phosphorus ligands, including P-stereogenic phosphines and phosphino-oxazolines, will be crucial in fine-tuning the activity and selectivity of these metal complexes for the specific substrate. nih.govacs.org

Table 1: Promising Catalytic Systems for Asymmetric Synthesis

Catalyst Type Metal Center Chiral Ligand Examples Target Transformation Potential Advantages
Noyori-type Catalysts Ruthenium (Ru) BINAP, TsDPEN Asymmetric (Transfer) Hydrogenation of Ketones High enantioselectivity, well-established
Iridium Complexes Iridium (Ir) MeO-BIPHEP, f-binaphane Asymmetric Hydrogenation of Ketones and Imines High efficiency for N-heterocycles, tolerance of hindered substrates
Rhodium Complexes Rhodium (Rh) PhTRAP, TsDPEN Asymmetric Hydrogenation of N-Heterocycles Effective for various heteroarenes
Copper(I) Complexes Copper (Cu) BDPP, SEGPHOS Asymmetric Hydrogenation of Heteroaromatic Ketones Use of a more earth-abundant metal

Beyond traditional chemical catalysis, biocatalysis presents a green and highly selective alternative. The use of enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), for the asymmetric synthesis of chiral amines is a rapidly growing field. nih.govunito.it Future research should involve screening existing enzyme libraries and employing protein engineering to develop biocatalysts with high activity and enantioselectivity for the synthesis of this compound. nih.gov These enzymatic methods often operate under mild conditions and can offer exceptional levels of stereocontrol, making them attractive for industrial applications. unito.it

Furthermore, the development of enantioselective cross-coupling reactions could provide alternative routes to chiral derivatives. For example, Ni/photoredox dual catalysis has been successfully used for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides, constructing N-benzylic heterocycles. nih.gov Adapting such methodologies could enable the direct formation of the chiral carbon-nitrogen bond in a stereocontrolled manner.

Exploration of Novel Reactivity and Cascade Reactions

The inherent reactivity of the pyrrole (B145914) and phenyl rings, along with the nucleophilic amine functionality, makes this compound a versatile building block for the synthesis of more complex molecular architectures. Future research should systematically explore the untapped reactivity of this compound and harness it in novel cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

A promising avenue is the development of intramolecular cyclization reactions initiated by the methanamine moiety. For example, reactions with suitable electrophiles could trigger a cascade sequence involving the pyrrole ring, leading to the formation of fused heterocyclic systems. The pyrrole nucleus is known to participate in various annulation reactions, and the strategic placement of the aminomethylphenyl group could facilitate novel ring-forming processes.

Furthermore, the pyrrole nitrogen can be functionalized, which in turn can influence the reactivity of the entire molecule. N-acylation or N-alkylation followed by intramolecular reactions could lead to diverse heterocyclic scaffolds. For instance, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for constructing pyrroles and could be adapted for post-synthetic modifications or cascade sequences starting from derivatives of this compound. mdpi.com

The development of metal-catalyzed reactions that exploit the unique electronic properties of the pyrrole-phenyl system is another fertile ground for research. For example, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce additional substituents on the phenyl or pyrrole rings, followed by an intramolecular cascade cyclization. Research into acceptorless dehydrogenative coupling pathways, potentially catalyzed by nickel, could also be explored to construct new N-substituted pyrroles from alcohol and amine precursors in a cascade fashion. nih.gov

Investigations into the dearomatization of the pyrrole ring in this compound derivatives could also unlock novel chemical space. Subsequent reactions of the resulting non-aromatic intermediates could lead to complex polycyclic structures that would be difficult to access through conventional methods.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is paramount for the rational optimization of existing synthetic methods and the discovery of new transformations. Future research should focus on employing advanced spectroscopic techniques to conduct real-time mechanistic studies of reactions involving this compound. These studies will provide crucial insights into reaction kinetics, the identity of transient intermediates, and the role of catalysts and additives.

Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, products, and key intermediates as the reaction progresses. This data is invaluable for elucidating reaction pathways and identifying rate-limiting steps. For instance, monitoring the asymmetric hydrogenation of (4-(1H-pyrrol-2-yl)phenyl)methanone would allow for the direct observation of catalyst-substrate interactions and the formation of catalytic cycle intermediates.

The application of more specialized techniques could provide even deeper mechanistic understanding. For example, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be used to study very fast reactions. Isotope labeling studies, where specific atoms in the this compound molecule are replaced with their isotopes (e.g., deuterium, ¹³C, ¹⁵N), can be used in conjunction with NMR or mass spectrometry to trace the fate of atoms throughout a reaction, thereby clarifying bond-forming and bond-breaking steps.

Furthermore, advanced mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to intercept and characterize fleeting catalytic species and reaction intermediates. This "reaction sniffing" approach can provide direct evidence for proposed mechanistic pathways. The use of ⁷⁷Se NMR spectroscopy has been shown to be sensitive to the electronic environment in related heterocyclic systems and could potentially be adapted to probe changes in the electronic structure of selenium-tagged derivatives of this compound during a reaction. nih.gov

By combining these advanced spectroscopic methods with kinetic analysis, a comprehensive picture of the reaction mechanisms can be constructed. This knowledge will be instrumental in the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Rational Design of High-Efficiency Catalytic Systems

Building upon the mechanistic insights gained from advanced spectroscopic studies, future research should focus on the rational design of high-efficiency catalytic systems tailored for the synthesis and functionalization of this compound. This involves a synergistic approach that combines computational modeling with experimental synthesis and testing of new catalysts.

For the stereoselective synthesis of this compound, the design of chiral ligands for transition metal catalysts will be a key focus. Computational methods, such as Density Functional Theory (DFT), can be used to model catalyst-substrate interactions and predict the enantioselectivity of a given catalyst. This allows for the in silico screening of a large number of potential ligands, prioritizing the most promising candidates for synthesis. The goal is to develop catalysts that not only provide high enantioselectivity but also exhibit high turnover numbers (TON) and turnover frequencies (TOF), making the process more efficient and cost-effective. For instance, the development of iridium catalysts with unprecedentedly high TONs for the asymmetric hydrogenation of related amino ketones highlights the potential for creating highly active systems. acs.org

The design of catalysts for novel C-H activation and functionalization reactions on the pyrrole and phenyl rings of this compound is another important direction. This would enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, significantly improving synthetic efficiency. Research in this area should focus on developing selective catalysts that can differentiate between the various C-H bonds within the molecule.

Furthermore, the development of multifunctional catalysts that can promote cascade reactions is a highly desirable goal. These catalysts could incorporate multiple active sites, such as a metal center and an organocatalytic moiety (e.g., a thiourea or a Brønsted acid), to sequentially promote different steps of a reaction cascade. The use of thiourea-based organocatalysts, for example, has been effective in promoting enantioselective nitro-Mannich reactions, a transformation relevant to amine synthesis. ucl.ac.uk

Finally, the immobilization of highly efficient homogeneous catalysts onto solid supports is a crucial step towards developing more sustainable and industrially viable processes. This facilitates catalyst recovery and reuse, reducing costs and minimizing waste. Future research should explore various immobilization strategies, such as covalent attachment to polymers or encapsulation within porous materials like metal-organic frameworks (MOFs), to create robust and recyclable catalytic systems for reactions involving this compound.

Computational Prediction and Experimental Validation of New Functional Derivatives

The this compound scaffold offers a rich platform for the development of new functional molecules with tailored properties. Future research should leverage the power of computational chemistry to predict the properties of new derivatives and guide the synthesis of the most promising candidates for experimental validation. This integrated computational and experimental approach can significantly accelerate the discovery of new materials and therapeutic agents.

Using computational methods such as quantitative structure-activity relationship (QSAR) and molecular docking, it is possible to design derivatives of this compound with enhanced biological activity. For example, by modeling the interactions of virtual libraries of derivatives with the active site of a target enzyme or receptor, compounds with high predicted binding affinity can be identified. This approach has been used to design pyrrol-2-yl-phenyl derivatives as potential dual inhibitors for enzymes relevant to Alzheimer's disease. nih.gov These in silico hits can then be synthesized and their biological activity evaluated in vitro, providing a rapid and efficient pathway to new drug leads.

In the realm of materials science, computational methods can be used to predict the electronic and photophysical properties of new derivatives. For example, DFT and time-dependent DFT (TD-DFT) calculations can be used to estimate properties such as absorption and emission spectra, ionization potentials, and electron affinities. This would enable the rational design of this compound-based molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The experimental validation of these computational predictions is a crucial component of this research direction. This involves the development of efficient synthetic routes to the targeted derivatives, often building upon the methodologies developed in the previously discussed research areas. Once synthesized, the properties of the new compounds must be thoroughly characterized using a range of spectroscopic and analytical techniques. This iterative cycle of computational prediction, synthesis, and experimental validation will be a powerful engine for innovation in the field of this compound chemistry.

Table 2: Mentioned Compound Names

Compound Name
This compound
(4-(1H-pyrrol-2-yl)phenyl)methanone
tosylmethyl isocyanide (TosMIC)
BINAP
TsDPEN
MeO-BIPHEP
f-binaphane
PhTRAP
BDPP

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.